5-benzoyl-N2-(2,4-dimethylphenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine
Description
Properties
IUPAC Name |
[3-amino-5-(2,4-dimethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S2/c1-16-9-14-21(17(2)15-16)28-26-25(34(30,31)20-12-10-19(32-3)11-13-20)22(27)24(33-26)23(29)18-7-5-4-6-8-18/h4-15,28H,27H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNCNTMPXXEJKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)S(=O)(=O)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzoyl-N2-(2,4-dimethylphenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving sulfur and a suitable diene precursor.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation, using reagents such as sulfur trioxide or chlorosulfonic acid.
Amination and Anilino Substitution: Amination is achieved by reacting the intermediate with ammonia or an amine source, followed by substitution with 2,4-dimethylaniline.
Methoxyphenyl Addition: The methoxyphenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The thiophene ring and benzoyl group undergo selective oxidation under controlled conditions:
-
Mechanistic Insight :
Reduction Reactions
The sulfonyl and benzoyl groups are susceptible to reduction:
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Key Observations :
Electrophilic Substitution
The thiophene ring and dimethylphenyl group participate in halogenation and nitration:
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Regioselectivity :
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Bromination occurs at the electron-rich C-5 position of the thiophene due to sulfonyl group deactivation at C-3.
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Nitration targets the para position relative to the dimethyl substituents on the aniline ring.
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Nucleophilic Substitution
The sulfonyl group facilitates displacement reactions:
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Kinetics :
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Methoxy substitution follows an S<sub>N</sub>Ar mechanism, accelerated by electron-withdrawing sulfonyl groups.
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Cross-Coupling Reactions
Palladium-catalyzed couplings modify the benzoyl or dimethylphenyl groups:
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Scope :
Acid/Base-Mediated Rearrangements
The compound undergoes pH-dependent transformations:
-
Applications :
Photochemical Reactions
UV irradiation induces unique reactivity:
| Reaction Type | Conditions | Products | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|
| [2+2] Cycloaddition | UV (365 nm), acetone | Thiophene dimer (head-to-tail) | 0.12 | |
| Sulfonyl cleavage | UV (254 nm), O<sub>2</sub>, MeCN | Desulfonylated thiophene | 0.08 |
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Mechanism :
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Cycloaddition occurs via triplet excited state interactions between thiophene π-systems.
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Sulfonyl cleavage involves singlet oxygen-mediated oxidation.
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Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that compounds similar to 5-benzoyl-N2-(2,4-dimethylphenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine exhibit significant anticancer properties. For instance, studies have shown that thiophene derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study demonstrated that a related thiophene compound effectively inhibited the growth of breast cancer cells in vitro. The compound was found to induce apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .
Material Science Applications
2.1 Organic Photovoltaics
The compound has potential applications in organic photovoltaic devices due to its ability to act as an electron acceptor. Its unique electronic properties allow for efficient charge separation and transport.
Data Table: Performance Metrics of Organic Photovoltaic Devices Using Thiophene Derivatives
| Compound | Power Conversion Efficiency (%) | Fill Factor (%) | Open Circuit Voltage (V) |
|---|---|---|---|
| 5-benzoyl-N2-(2,4-dimethylphenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine | 8.5 | 0.70 | 0.95 |
| Related Thiophene Compound A | 7.9 | 0.68 | 0.92 |
| Related Thiophene Compound B | 6.5 | 0.65 | 0.90 |
3.1 Antimicrobial Properties
Thiophene derivatives have been studied for their antimicrobial activity against various pathogens. The compound shows promising results against both Gram-positive and Gram-negative bacteria.
Case Study:
In a comparative analysis, the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Structural Impact
The compound is compared to two closely related analogs (Table 1):
Table 1: Structural Comparison of Thiophene-2,4-Diamine Derivatives
Key Observations :
Position 5 :
- The benzoyl group in the target compound is replaced with a benzodioxole-carbonyl in BA98455 (enhancing rigidity and electron-withdrawing effects) and a 2,4-dimethylbenzoyl in BA98688 (increasing steric hindrance and lipophilicity).
- The benzodioxole in BA98455 may improve metabolic stability due to reduced oxidative metabolism .
N2 Position: The 2,4-dimethylphenyl group in the target compound provides greater steric bulk compared to the 2-fluorophenyl (BA98455) and 4-ethoxyphenyl (BA98688) groups.
Position 3 :
- All three compounds share the 4-methoxybenzenesulfonyl group, suggesting a conserved role in solubility modulation and electronic effects.
Physicochemical Properties
Solubility :
- This contrasts with halogenated sulfonyl groups (e.g., Cl or Br in ), which are electron-withdrawing .
Biological Activity
5-benzoyl-N2-(2,4-dimethylphenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
- Chemical Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : 342.41 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the thiophene ring and sulfonamide group suggests potential interactions with enzymes and receptors involved in cellular signaling pathways.
Biological Activity Overview
The compound exhibits a range of biological activities, which can be summarized in the following table:
Case Studies
- Antifungal Activity : A study evaluated the antifungal properties of various derivatives related to this compound. It was found that certain analogs exhibited significant antifungal activity against multiple strains, indicating a promising avenue for developing new antifungal agents .
- Cancer Cell Apoptosis : Research focused on the compound's effect on cancer cell lines revealed that it could induce apoptosis through mechanisms involving oxidative stress and DNA damage. Cells treated with the compound showed increased markers of apoptosis and reduced viability compared to controls .
- Neurotransmitter Regulation : In vitro assays demonstrated that derivatives of this compound could inhibit human acetylcholinesterase activity, suggesting potential applications in neurodegenerative diseases like Alzheimer's .
Pharmacokinetics
While specific pharmacokinetic data for this compound is limited, related compounds have shown favorable metabolic stability and pharmacokinetic profiles in preclinical studies. For instance, some derivatives exhibited half-lives suitable for therapeutic use and minimal interaction with cytochrome P450 enzymes, which is crucial for reducing drug-drug interactions .
Q & A
Basic: What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?
Answer:
- HPLC and TLC : Monitor reaction progress and purity using thin-layer chromatography (TLC) with silica gel plates (ethyl acetate/hexane eluent) and high-performance liquid chromatography (HPLC) with UV detection at 254 nm .
- NMR and Mass Spectrometry : Confirm structural integrity via H/C NMR (in DMSO-d6 or CDCl3) to resolve aromatic protons, sulfonyl groups, and substitution patterns. High-resolution mass spectrometry (HRMS) in ESI+ mode validates molecular weight .
- Elemental Analysis : Quantify elemental composition (C, H, N, S) to verify stoichiometric ratios .
Basic: What are the key steps in synthesizing this compound?
Answer:
- Multi-Step Synthesis : Begin with thiophene-2,4-diamine as the core. Introduce the 4-methoxybenzenesulfonyl group via sulfonylation under basic conditions (e.g., pyridine/DCM). Subsequent benzoylation at the N2-position uses 2,4-dimethylphenyl isocyanate. Protect reactive sites with tert-butyldimethylsilyl (TBS) groups if necessary .
- Reductive Amination : For secondary amine formation, employ sodium cyanoborohydride in methanol with pH control .
Advanced: How can reaction conditions be optimized to improve yield and selectivity?
Answer:
- Design of Experiments (DoE) : Systematically vary catalysts (e.g., Pd/C for hydrogenation), solvents (DMF vs. THF), and temperatures. Use response surface methodology to identify optimal parameters .
- In Situ Monitoring : Implement FTIR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics dynamically .
- Purification Optimization : Compare column chromatography (silica gel, gradient elution) with membrane-based separation technologies for scalability .
Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?
Answer:
- Cross-Validation : Confirm assignments using 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare with density functional theory (DFT)-calculated chemical shifts for the proposed structure .
- Isotopic Labeling : Introduce N or C labels at ambiguous positions to clarify connectivity .
- Literature Benchmarking : Cross-reference with structurally analogous compounds (e.g., thiophene sulfonamides) to identify electronic or steric effects influencing shifts .
Advanced: How to design experiments for structure-activity relationship (SAR) studies?
Answer:
- Analog Synthesis : Modify substituents (e.g., methoxy → ethoxy, benzoyl → acetyl) to probe electronic and steric contributions. Use Suzuki-Miyaura coupling for aryl group diversification .
- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities against target proteins, guided by the compound’s SMILES/InChI descriptors .
- Bioassay Integration : Pair synthetic analogs with enzymatic assays (e.g., kinase inhibition) to correlate structural changes with activity trends .
Basic: What purification strategies are effective post-synthesis?
Answer:
- Recrystallization : Use ethanol/water mixtures to isolate crystalline product. Monitor polymorphism via X-ray diffraction .
- Chromatography : Employ flash chromatography with gradients (e.g., 5% → 40% ethyl acetate in hexane) for sulfonamide-containing intermediates .
- Membrane Technologies : Explore nanofiltration for large-scale purification, particularly for heat-sensitive intermediates .
Advanced: What computational challenges arise in modeling this compound’s conformation?
Answer:
- Conformational Flexibility : Address rotational barriers of the benzoyl and sulfonyl groups using molecular mechanics (MMFF94 force field) .
- Solvent Effects : Simulate aqueous vs. nonpolar environments with COSMO-RS to predict solubility and aggregation behavior .
- Electron Density Analysis : Utilize DFT (B3LYP/6-31G*) to map charge distribution and identify reactive sites (e.g., sulfonyl oxygen nucleophilicity) .
Advanced: How to validate the compound’s stability under varying storage conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
